(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzo[d]thiazol. Benzo[d]thiazol derivatives are important pharmacophores and intermediates for making drugs .
Synthesis Analysis
While the exact synthesis process for this compound is not available, a related compound, benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives, were developed during the process of two reactions .Scientific Research Applications
Synthesis and Reactivity
- Facile Synthesis of Derivatives: The compound reacts with various reagents leading to the formation of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. This demonstrates its utility in synthesizing heterocyclic compounds with potential biological activity (Farag, Dawood, & Kandeel, 1997).
- Formation of Benzofuran-Based Derivatives: It serves as a starting material for the synthesis of benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives, highlighting its versatility in organic synthesis (Dawood, Farag, & Abdel‐Aziz, 2007).
Applications in Catalysis
- Catalytic Activity in Oxidation Reactions: The compound, when used in dioxidovanadium(V) complexes, exhibits catalytic activity in olefin oxidation, showing its potential in industrial chemical processes (Ghorbanloo et al., 2017).
Biological Activity and Applications
- Antimicrobial and Antiproliferative Properties: Some derivatives exhibit significant antimicrobial and antiproliferative activities, indicating its potential in the development of new therapeutic agents (Gür et al., 2020).
Spectroscopy and Dynamics Studies
- Studies in Fluorescence Spectroscopy: The compound's derivatives are studied for their fluorescence spectroscopy and femtosecond relaxation dynamics, contributing to the understanding of excited-state proton transfer and charge transfer reactions (Hsieh et al., 2008).
Synthesis of Multifunctional Compounds
- Synthesis of Multifunctional Heterocycles: It acts as a building block for the synthesis of a variety of heterocycles, demonstrating its multifunctional nature in synthetic chemistry (Dawood, Farag, & Kandeel, 1999).
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-benzylphenyl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c24-15-19(23-25-20-8-4-5-9-21(20)27-23)22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13,26H,14H2/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIDQJYAAFTHJY-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.